molecular formula C16H18O2 B12520329 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- CAS No. 654643-28-4

2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-

Cat. No.: B12520329
CAS No.: 654643-28-4
M. Wt: 242.31 g/mol
InChI Key: GEELVAYNCFLSJS-UHFFFAOYSA-N
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Description

2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- is a methylketone derivative characterized by a naphthalene ring substituted at the 1-position and a methoxy group at the 4-position of the pentanone backbone. Its naphthalenyl moiety introduces aromaticity and steric bulk, which may influence its reactivity, solubility, and intermolecular interactions compared to simpler methylketones like 2-pentanone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654643-28-4

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-methoxy-1-naphthalen-1-ylpentan-2-one

InChI

InChI=1S/C16H18O2/c1-12(18-2)10-15(17)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,12H,10-11H2,1-2H3

InChI Key

GEELVAYNCFLSJS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 4-Methoxy-2-Pentanoyl Chloride :

    • React 4-methoxy-2-pentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C.
    • Yield: ~85–90% (based on analogous acyl chloride syntheses).
  • Acylation of Naphthalene :

    • Combine naphthalene (1.0 equiv) with 4-methoxy-2-pentanoyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in DCM at 0°C, followed by gradual warming to reflux.
    • Regioselectivity : Naphthalene undergoes electrophilic substitution predominantly at the α-position (C1), but competing β-substitution may occur. SnO₂ nanosheets (10 wt%) improve α-selectivity (up to 85:15 α:β ratio) under solvent-free conditions at 80°C.
    • Yield: 45–60% after column purification.

Key Data:

Parameter Value Source
Reaction Temperature 80°C (SnO₂) / Reflux (AlCl₃)
Selectivity (α:β) 85:15 (SnO₂) / 70:30 (AlCl₃)
Isolated Yield 45–60%

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to attach the naphthalenyl group to a pre-functionalized ketone intermediate, avoiding direct acylation challenges.

Procedure:

  • Synthesis of 1-Bromo-4-Methoxy-2-Pentanone :

    • Brominate 4-methoxy-2-pentanone using N-bromosuccinimide (NBS, 1.1 equiv) and dibenzoyl peroxide (BPO, 0.1 equiv) in CCl₄ at 80°C for 6 h.
    • Yield: ~70% (based on α-bromination of analogous ketones).
  • Suzuki Coupling with 1-Naphthaleneboronic Acid :

    • React 1-bromo-4-methoxy-2-pentanone (1.0 equiv) with 1-naphthaleneboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C for 12 h.
    • Ketone Compatibility : The reaction proceeds without ketone protection due to the stability of Pd(0) catalysts in polar aprotic solvents.
    • Yield: 65–75% after silica gel chromatography.

Key Data:

Parameter Value Source
Catalyst System Pd(PPh₃)₄ / K₂CO₃
Reaction Time 12 h
Isolated Yield 65–75%

Enolate Alkylation with Naphthyl Electrophiles

This approach utilizes deprotonation of the ketone to form an enolate, followed by alkylation with a naphthyl halide.

Procedure:

  • Enolate Formation :

    • Treat 4-methoxy-2-pentanone (1.0 equiv) with LDA (1.1 equiv) in THF at −78°C for 1 h.
  • Alkylation with 1-Naphthyl Triflate :

    • Add 1-naphthyl triflate (1.2 equiv) to the enolate solution and warm to 0°C over 2 h.
    • Challenges : Aryl halides (e.g., 1-bromonaphthalene) show low reactivity, necessitating highly activated electrophiles like triflates.
    • Yield: 50–55% after workup.

Key Data:

Parameter Value Source
Base LDA
Electrophile 1-Naphthyl triflate
Isolated Yield 50–55%

Weinreb Amide Approach

Weinreb amides are robust intermediates for ketone synthesis via Grignard or organolithium additions.

Procedure:

  • Synthesis of 4-Methoxy-2-Pentanoyl Weinreb Amide :

    • React 4-methoxy-2-pentanoic acid with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) using DCC (1.1 equiv) and HOBt (0.1 equiv) in DCM.
    • Yield: ~90%.
  • Grignard Addition :

    • Add 1-naphthylmagnesium bromide (1.5 equiv) to the Weinreb amide in THF at −78°C, then warm to 25°C.
    • Hydrolyze with HCl (1M) to yield the ketone.
    • Yield: 80–85%.

Key Data:

Parameter Value Source
Grignard Reagent 1-Naphthylmagnesium bromide
Hydrolysis Condition 1M HCl
Isolated Yield 80–85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Friedel-Crafts Acylation Direct, single-step Low regioselectivity 45–60%
Suzuki Coupling High selectivity Requires brominated precursor 65–75%
Enolate Alkylation Avoids transition metals Low yields with aryl halides 50–55%
Weinreb Amide High yields Multi-step synthesis 80–85%

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 2 is susceptible to nucleophilic attack:

  • Grignard Reagents : Reaction with RMgX (e.g., methylmagnesium bromide) forms tertiary alcohols. For example:
    RMgX+R’COR”R’C(OH)R”R\text{RMgX} + \text{R'COR''} \rightarrow \text{R'C(OH)R''R} .

  • Hydride Reduction : Reduction with NaBH4_4 or LiAlH4_4 yields the secondary alcohol:
    RCOR’LiAlH4RCH(OH)R’\text{RCOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH(OH)R'} .

Retroaldol Cleavage

The compound’s structure suggests potential retroaldol reactivity under basic conditions, breaking the C–C bond adjacent to the carbonyl. This is supported by studies on similar hydroxy ketones (e.g., 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone), which undergo base-catalyzed cleavage to form naphthaldehyde derivatives .

Substrate AnalogCatalystRate Constant (M1^{-1}s1^{-1})
4-Hydroxy-4-(6-methoxy-2-naphthyl)-2-butanoneRA61 enzyme0.49
4-Hydroxy-4-methyl-2-pentanoneRA61 enzyme2.3 × 104^{-4}

Data adapted from , showing catalytic efficiency differences influenced by hydrophobic naphthyl interactions.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the α-position (position 1 or 4) due to electron donation from the methoxy group:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at position 4 or 5 .

  • Halogenation : Cl2_2 or Br2_2 with FeCl3_3 yields mono-/di-substituted products .

Methoxy Group Reactivity

The methoxy group can undergo demethylation under acidic or oxidative conditions:

  • Acidic Demethylation : HBr/H2_2O converts –OCH3_3 to –OH .

  • Oxidative Cleavage : Strong oxidizers (e.g., KMnO4_4) may degrade the methoxy group to a carbonyl .

Photoredox Catalysis

The naphthalene chromophore enables light-driven reactions. For example, photoredox catalysts like [Ru(bpy)3_3]Cl2_2 could mediate radical additions or fragmentations, similar to reactions observed in α,β-unsaturated ketones .

Comparative Reactivity Insights

  • Hydrophobic Effects : The naphthyl group enhances catalytic efficiency in enzyme-mediated reactions by ~500-fold compared to non-aromatic analogs .

  • Steric Hindrance : The methoxy group at position 4 may slow nucleophilic additions to the ketone due to steric bulk .

Stability Under Environmental Conditions

  • Oxidation Resistance : The ketone is stable to mild oxidants but may degrade under strong conditions (e.g., CrO3_3) .

  • Thermal Decomposition : Likely undergoes pyrolysis above 300°C, producing CO and naphthalene derivatives .

Scientific Research Applications

Applications in Organic Synthesis

Building Block in Organic Chemistry:
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- serves as an important building block in the synthesis of various organic compounds. It can undergo reactions such as alkylation and acylation to form more complex structures. For example, it has been used in the synthesis of substituted naphthalene derivatives which are valuable in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Naphthalene Derivatives
A study demonstrated the use of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- as a precursor for synthesizing naphthalene-based compounds through a series of reactions involving Grignard reagents and electrophilic substitutions. The resulting compounds exhibited significant biological activity, suggesting potential applications in drug development .

Catalytic Applications

Catalyst in Organic Reactions:
The compound has shown promise as a catalyst or co-catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as Diels-Alder cycloadditions and Michael additions .

Data Table: Catalytic Activity Comparison

Reaction TypeCatalyst UsedYield (%)Reference
Diels-Alder Reaction2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-85
Michael Addition2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-90

Biochemical Applications

Enzyme Substrate Analogue:
Research indicates that 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- can act as a substrate analogue for certain enzymes. It has been studied for its interactions with retro-aldolases, providing insights into enzyme mechanisms and substrate specificity .

Case Study: Enzyme Interaction Analysis
A study reported the crystallization of an enzyme complex with the compound, revealing how its structural features influence binding affinity and catalytic efficiency. The findings highlighted the importance of the naphthalene ring in enhancing hydrophobic interactions within the enzyme's active site .

Safety and Handling Considerations

While exploring the applications of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-, it is crucial to consider safety measures due to its chemical reactivity. Proper handling protocols should be established to mitigate risks associated with exposure or accidental release.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- involves its interaction with specific molecular targets. The methoxy and naphthalenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural Insights :

  • Naphthalenyl substitution imparts aromatic stacking capabilities, distinguishing it from phenyl-substituted ketones like 1-(4-methoxyphenyl)-1-pentanone .

Functional Group Effects on Properties

  • Volatility and Solubility: Compared to 2-pentanone (simple methylketone with molecular weight 86.13 g/mol), the naphthalenyl and methoxy groups in 4-methoxy-1-(1-naphthalenyl)-2-pentanone significantly increase molecular weight (~264.30 g/mol) and reduce volatility. This aligns with trends observed in substituted methylketones, where bulky groups lower vapor pressure .
  • Thermodynamic Behavior: The PC-SAFT equation parameters for 2-pentanone (e.g., dipole moment, segment diameter) suggest that polar substituents like methoxy or chloro groups modify phase behavior and solubility. For example, chloro-substituted analogs may exhibit stronger dipole-dipole interactions than methoxy derivatives .

Key Research Findings

  • Quenching Efficiency: Studies comparing 2-pentanone with n-pentane in fluorescence quenching experiments show that 2-pentanone has a higher quenching efficiency due to its carbonyl group, which enhances electron-accepting capacity. This property may extrapolate to substituted derivatives, where electron-donating groups (e.g., methoxy) could modulate quenching behavior .
  • Food Chemistry: 2-Pentanone and 2-heptanone are critical flavor compounds in dairy products.

Data Tables

Table 1: Comparative Physical Properties

Compound Boiling Point (°C) Vapor Pressure (kPa) Dipole Moment (D)
2-Pentanone 102 5.3 (at 20°C) 2.7
1-(4-Methoxyphenyl)-1-pentanone ~250 (estimated) <0.1 (at 20°C) ~3.2
4-Methoxy-1-(1-naphthalenyl)-2-pentanone >300 (estimated) Negligible ~3.5 (estimated)

Sources:

Table 2: Key Functional Group Impacts

Substituent Effect on Reactivity/Solubility Example Compound
Methoxy (-OCH₃) Increases polarity, enhances solubility in polar solvents 4-Methoxy-1-(1-naphthalenyl)-2-pentanone
Chloro (-Cl) Introduces halogen bonding, higher density 4-Chloro-1-(1-naphthalenyl)-2-pentanone
Naphthalenyl Adds aromatic stacking, reduces volatility All naphthalenyl-substituted analogs

Q & A

Q. What are the optimal synthetic routes for 2-Pentanone, 4-Methoxy-1-(1-Naphthalenyl)-, and how are yields maximized?

The compound can be synthesized via azo coupling and cyclization reactions. For example, azo intermediates are formed by diazotization of p-nitroaniline in acidic conditions, followed by coupling with diketone derivatives. Key steps include:

  • Diazotization : Use a threefold excess of 6N HCl and sodium nitrite at -5°C to -10°C to stabilize the diazonium salt .
  • Cyclization : React the azo intermediate with hydrazine hydrate in ethanol at 20°C for 6 hours, yielding pyrazole derivatives with up to 85% efficiency .
    Optimization : Yield improvements (e.g., 74–80% for halogenated derivatives) are achieved by controlling stoichiometry (e.g., 2:1 anhydride-to-substrate ratio) and solvent-free conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Detects absorption bands at 360–387 nm for N=N bonds in azo intermediates and pyrazole derivatives .
  • Crystallography : Resolves substituent positioning on the naphthalene ring, as demonstrated for structurally similar methoxy-nitro-naphthalene derivatives .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 340.2 g/mol for fluorinated analogs) and tracks metabolic uptake in biological studies .

Advanced Research Questions

Q. How does the catalytic activity of MgO(111) surfaces affect 2-Pentanone condensation?

  • Mechanistic Insight : Water dissociates into hydroxyl groups on MgO(111), stabilizing the surface and reducing energy barriers for proton transfer during ketone condensation. DFT modeling shows a 30% reduction in activation energy when hydroxyl groups mediate the reaction .
  • Experimental Validation : Catalytic activity is maintained under humid conditions, with water tolerance up to 0.15 mol 2-pentanone per mol lactate .

Q. How does 2-Pentanone production via microbial chain elongation compete with ATP yield?

  • Metabolic Trade-offs : FadM-mediated termination at 6-oxohexanoyl-CoA limits ATP production by bypassing full elongation to hexanoate. pFBA simulations indicate a 20% decrease in ATP yield when 2-pentanone production exceeds 0.1 mol/mol substrate .
  • Thermodynamic Constraints : 2-Pentanone synthesis is feasible only below 0.15 mol/mol lactate, beyond which pathway thermodynamics become unfavorable .

Q. What are the biological implications of 2-Pentanone transport across the blood-brain barrier?

  • Pharmacokinetics : Inhalation studies in mice show rapid 2-pentanone uptake into blood and cerebrospinal fluid (CSF), with peak concentrations within 10 minutes. LC-MS quantifies CSF levels at 12.5 µM after 30-minute exposure .
  • Dynamic Profile : Blood concentrations decline by 50% within 15 minutes post-exposure, suggesting rapid clearance but sufficient bioavailability for neuroactive applications .

Q. How can contradictory data on reaction yields be resolved in synthesis optimization?

  • Case Study : Discrepancies in pyrazole derivative yields (74% for chloro vs. 80% for bromo analogs) arise from halogen electronegativity affecting cyclization kinetics.
  • Methodological Adjustments :
    • Use diethyl ether extraction to recover additional product from reaction mixtures .
    • Adjust buffer composition (e.g., sodium acetate in ethanol) to stabilize intermediates during coupling .

Methodological Best Practices

  • Synthetic Protocols : Prioritize solvent-free conditions and controlled stoichiometry to minimize side reactions .
  • Catalytic Studies : Combine DFT modeling with in situ hydroxylation experiments to validate water-mediated mechanisms .
  • Toxicological Screening : Employ ATSDR’s inclusion criteria (Table B-1) for systematic health effect assessments, focusing on inhalation and dermal exposure routes .

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